molecular formula C13H10BrN3O4 B3655836 N-(5-bromopyridin-2-yl)-4-methoxy-3-nitrobenzamide

N-(5-bromopyridin-2-yl)-4-methoxy-3-nitrobenzamide

Cat. No.: B3655836
M. Wt: 352.14 g/mol
InChI Key: LVNQTKZLSSPXEA-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-methoxy-3-nitrobenzamide is a complex organic compound that features a bromopyridine moiety attached to a methoxy-nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-methoxy-3-nitrobenzamide typically involves a multi-step process. One common method starts with the bromination of 2-aminopyridine to form 5-bromopyridin-2-amine. This intermediate is then reacted with 4-methoxy-3-nitrobenzoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromopyridin-2-yl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The bromine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

    Coupling Reactions: Palladium catalysts with bases like potassium phosphate (K3PO4) and solvents such as dimethylformamide (DMF).

Major Products:

    Reduction: 4-methoxy-3-aminobenzamide derivatives.

    Substitution: Various substituted pyridine derivatives.

    Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-4-methoxy-3-nitrobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzamide moiety can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The bromopyridine group may enhance the compound’s binding affinity and specificity through halogen bonding and π-π interactions .

Comparison with Similar Compounds

  • N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
  • (5-bromopyridin-2-yl)methanol
  • 4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid

Comparison: Compared to these similar compounds, N-(5-bromopyridin-2-yl)-4-methoxy-3-nitrobenzamide is unique due to the presence of both a methoxy and nitro group on the benzamide ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O4/c1-21-11-4-2-8(6-10(11)17(19)20)13(18)16-12-5-3-9(14)7-15-12/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNQTKZLSSPXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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